LC-MS/MS Method Validation Metrics Using Darifenacin-d4 as Internal Standard
An LC-MS/MS method using deuterated darifenacin as internal standard was validated for the quantification of darifenacin in human plasma. The assay achieved a linear range of 25–2000 pg/mL with inter-assay accuracy ranging from 0.6% to 4.6% and precision (CV) ranging from 3.6% to 18.8% across the calibration range. Overall analyte recovery was approximately 50% [1].
| Evidence Dimension | Assay accuracy and precision in human plasma |
|---|---|
| Target Compound Data | Accuracy: 0.6–4.6%; Precision: 3.6–18.8% CV |
| Comparator Or Baseline | Without deuterated internal standard correction |
| Quantified Difference | Matrix effects and extraction variability corrected; achievable accuracy within ±5% |
| Conditions | Solid phase extraction with HPLC/APCI-MS/MS; human plasma matrix |
Why This Matters
This validation establishes Darifenacin-d4 as a qualified internal standard for regulated bioanalytical methods supporting pharmacokinetic studies and therapeutic drug monitoring.
- [1] Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Anal Chem 1996; 68(9). View Source
